![molecular formula C15H24ClNO2 B1487833 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220018-68-7](/img/structure/B1487833.png)
2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride (2-MBEHP) is a synthetic compound that has been used in scientific research for various applications. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Scientific Research Applications
Sigma Receptor Imaging in Breast Cancer
A study by Caveliers et al. (2002) explored the use of a compound similar to 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride, specifically N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), for sigma receptor scintigraphy in breast cancer detection. The compound was investigated for its ability to visualize primary breast tumors due to its preferential binding to sigma receptors overexpressed in breast cancer cells. The study provided initial clinical results indicating successful tumor visualization in most patients with breast cancer.
Metabolic Pathways
Another study by Constantin and Pognat (1978) focused on the urinary metabolism of 1-(2-methoxy-2-phenyl)-ethyl-4-(2-hydroxy-3-methoxy-3-phenyl)-propyl-piperazine dihydrochloride (zipeprol) in humans, dogs, and rats. It provided insights into the metabolic pathways involving N-dealkylation, oxidation, hydroxylation, and methylation, which are crucial for understanding the drug's pharmacokinetics and potential interactions in biological systems.
Pharmacokinetics and Drug Metabolism
The study by Miao et al. (2012) on the disposition of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)-piperidine-4-carboxamide (CP-945,598) revealed the compound's pharmacokinetics, including slow absorption, extensive metabolism, and primary pathways involving N-de-ethylation and amide hydrolysis. Such studies are fundamental for developing safe and effective medication regimens.
Neurological Applications
The research by Didelot et al. (2010) on 18F-4-(2′-methoxyphenyl)-1-[2′-(N-2-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine (18F-MPPF) PET scans in drug-resistant temporal lobe epilepsy (TLE) patients highlighted the role of compounds structurally similar to 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride in enhancing the specificity of PET scans for localizing epileptogenic zones, particularly in patients with atypical clinical histories or normal MRI results.
properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-17-15-8-3-2-6-13(15)12-18-11-9-14-7-4-5-10-16-14;/h2-3,6,8,14,16H,4-5,7,9-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMPMQRDFQHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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